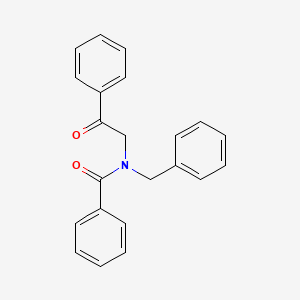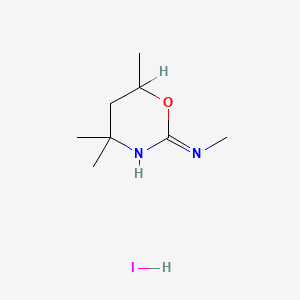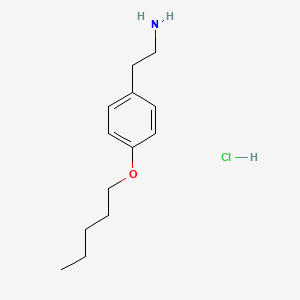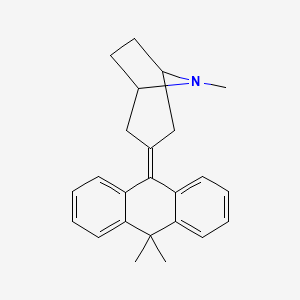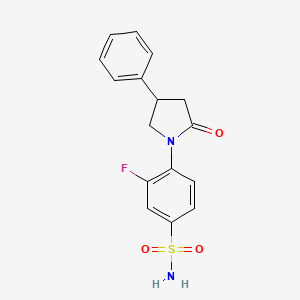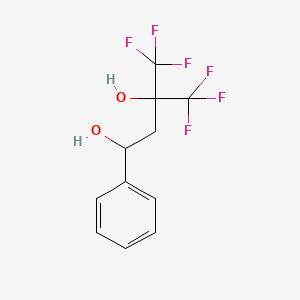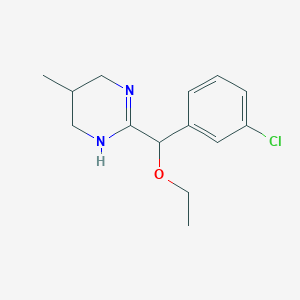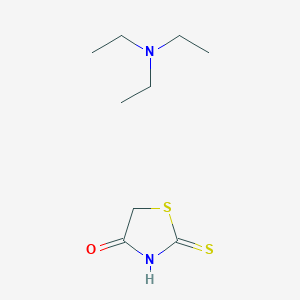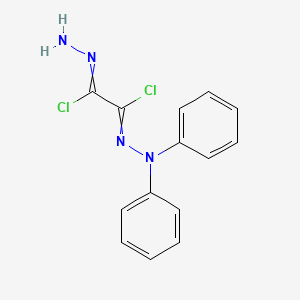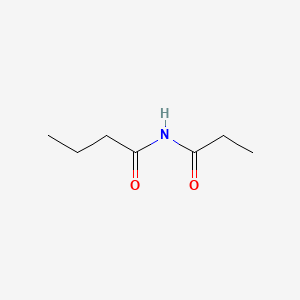![molecular formula C16H10 B14682592 Cycloocta[def]biphenylene CAS No. 36230-20-3](/img/structure/B14682592.png)
Cycloocta[def]biphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloocta[def]biphenylene is an organic compound with the molecular formula C₁₆H₁₀. It is a polycyclic aromatic hydrocarbon composed of a unique arrangement of carbon atoms forming a planar structure. This compound is known for its antiaromatic properties, which make it an interesting subject of study in the field of organic chemistry .
Preparation Methods
Cycloocta[def]biphenylene can be synthesized through various methods. One notable synthetic route involves the double Wittig reaction of biphenylene bisylide with glyoxal. This method, however, yields a low isolated product . Another approach involves the cyclotetramerization of acetylene with nickel cyanide, a method that has been used to synthesize related compounds .
Chemical Reactions Analysis
Cycloocta[def]biphenylene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cycloocta[def]biphenylene has various applications in scientific research. Its unique structure and antiaromatic properties make it a valuable compound for studying electronic properties and molecular interactions. Additionally, its structure allows for the exploration of new catalytic processes and the development of novel chemical reactions .
Mechanism of Action
The mechanism of action of cycloocta[def]biphenylene involves its interaction with molecular targets through its planar structure. This interaction can influence electronic properties and molecular stability. The compound’s antiaromatic nature affects its reactivity and the pathways it engages in during chemical reactions .
Comparison with Similar Compounds
Cycloocta[def]biphenylene can be compared to other similar compounds such as biphenylene, cyclooctatetraene, and azulene. While biphenylene shares a similar structural motif, this compound’s unique arrangement of carbon atoms gives it distinct antiaromatic properties . Cyclooctatetraene, on the other hand, is known for its aromaticity and different electronic properties . Azulene, another nonbenzenoid aromatic compound, also exhibits unique electronic characteristics .
Properties
CAS No. |
36230-20-3 |
|---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tetracyclo[10.4.0.02,7.03,16]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-6-12-8-4-10-14-13-9-3-7-11(5-1)15(13)16(12)14/h1-10H |
InChI Key |
MIVPGLMEYKOZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC=C3C2=C4C3=CC=CC4=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



